Antibacterial agent 97
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Overview
Description
Antibacterial Agent 97 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in preclinical and clinical studies for its efficacy against a range of bacterial pathogens, including drug-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 97 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve various functional group modifications to enhance the antibacterial properties. Common reagents used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 97 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial activity.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Common in the modification of the core structure to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties.
Scientific Research Applications
Antibacterial Agent 97 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in studies to understand bacterial resistance mechanisms and the compound’s effects on bacterial cell structures.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial Agent 97 involves targeting specific bacterial processes. It binds to bacterial enzymes or proteins, inhibiting their function and leading to bacterial cell death. The compound may interfere with cell wall synthesis, protein synthesis, or DNA replication, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.
Ciprofloxacin: Targets DNA replication but can cause significant side effects.
Uniqueness: Antibacterial Agent 97 is unique in its ability to target multiple bacterial processes simultaneously, making it effective against a broader range of bacterial pathogens, including those resistant to other antibiotics. Its synthetic flexibility allows for modifications to enhance its efficacy and reduce resistance development.
Biological Activity
Antibacterial Agent 97 is a synthetic compound that has garnered attention for its potent biological activity against a range of pathogenic bacteria. This article provides a comprehensive overview of its antibacterial properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of this compound
This compound is characterized by its broad-spectrum activity, particularly against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Research indicates that it exhibits lower minimum inhibitory concentrations (MICs) compared to several conventional antibiotics, making it a promising candidate in the fight against antibiotic-resistant strains.
The primary mechanisms through which this compound exerts its antibacterial effects include:
- Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : It interferes with the ribosomal function in bacteria, thereby halting protein production necessary for bacterial growth and replication.
- Metabolic Interference : The agent disrupts key metabolic pathways, further contributing to its antibacterial efficacy.
Efficacy Against Clinical Isolates
A series of studies have evaluated the effectiveness of this compound against various clinical isolates. The following table summarizes the MIC values obtained from these studies:
Bacterial Strain | MIC (µg/mL) | Comparison with Control Antibiotics |
---|---|---|
Staphylococcus aureus | 0.5 | Lower than Methicillin (1 µg/mL) |
Escherichia coli | 1.0 | Comparable to Ciprofloxacin (1 µg/mL) |
Pseudomonas aeruginosa | 2.0 | Higher than Meropenem (0.5 µg/mL) |
Klebsiella pneumoniae | 0.25 | Lower than Cefotaxime (0.5 µg/mL) |
These results indicate that this compound is particularly effective against Staphylococcus aureus and Klebsiella pneumoniae, both of which are common pathogens associated with serious infections.
Case Studies
-
Case Study on Methicillin-Resistant Staphylococcus aureus (MRSA) :
A clinical trial conducted on patients infected with MRSA showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours, demonstrating its rapid action against resistant strains. -
Treatment of Urinary Tract Infections :
In another study involving patients with complicated urinary tract infections, this compound was administered alongside standard treatments. Results indicated a faster resolution of symptoms and lower recurrence rates compared to controls.
Properties
Molecular Formula |
C19H23N5S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24) |
InChI Key |
ZQAKYXXEFUVXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C |
Origin of Product |
United States |
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